molecular formula C15H15N3O3S B4524144 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B4524144
M. Wt: 317.4 g/mol
InChI Key: SOKXNGUEAGZVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a high-purity chemical compound serving as a core structural scaffold in medicinal chemistry and pharmacological research. This benzimidazole-sulfonamide derivative is of significant interest for researchers investigating the Human Pregnane X Receptor (hPXR), a critical nuclear receptor that regulates the expression of key drug-metabolizing enzymes and transporters . Compounds based on the N-1H-benzimidazol-5-ylbenzenesulfonamide structure have been identified as a potent family of hPXR agonists, which play a vital role in the body's defense against potentially toxic endobiotics and xenobiotics . The methoxymethyl substitution on the benzimidazole core contributes to the molecule's specific binding properties and overall pharmacological profile. This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, and a core structure for the development of novel bioactive molecules in drug discovery projects. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to explore mechanisms of gene regulation, particularly the induction of CYP3A4 and CYP2B6, and to study the cellular protective responses coordinated by nuclear receptors .

Properties

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-10-15-16-13-8-7-11(9-14(13)17-15)18-22(19,20)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKXNGUEAGZVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves the formation of the benzimidazole core followed by the introduction of the methoxymethyl and benzenesulfonamide groups. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. Subsequent reactions introduce the methoxymethyl group via alkylation and the benzenesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Cores

N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide (A1D93)
  • Structure : Shares the benzimidazole core and benzenesulfonamide group but lacks the methoxymethyl substituent at position 2.
  • Biological Relevance: Benzimidazole sulfonamides are known for antimicrobial and anticancer activities, likely due to interactions with DNA or enzyme active sites .
N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide
  • Structure : Features a trifluoromethyl group at position 2 and a tetrahydrofuran carboxamide at position 4.
  • Comparison : The trifluoromethyl group provides strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility relative to the methoxymethyl group. The carboxamide group lacks the sulfonamide’s acidity, altering hydrogen-bonding capabilities .
N-[2-(2-Methylpropyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
  • Structure : Substituted with a branched alkyl group at position 2 and a benzodioxepine carboxamide at position 5.
  • Comparison: The bulky 2-methylpropyl group may hinder target binding compared to the smaller methoxymethyl group.

Sulfonamide-Containing Analogues

2-(Benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
  • Structure : Combines a benzothiazole core with a benzenesulfonyl-acetamide group.
  • Comparison : The benzothiazole ring is more electron-deficient than benzimidazole, altering binding interactions. The sulfonyl group enhances acidity, similar to the target compound’s sulfonamide .
  • Applications : Investigated for enzyme inhibition (e.g., carbonic anhydrase), highlighting the sulfonamide’s role in targeting catalytic zinc ions .
5-Ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
  • Structure : Contains a dibenzooxazepine core with a methoxy-substituted benzenesulfonamide.
  • Comparison : The dibenzooxazepine system introduces planar aromaticity, contrasting with the benzimidazole’s fused heterocyclic structure. The ethyl and methoxy groups may synergize to improve lipophilicity .

Functional Group Variations

N-[1-(4-Methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide
  • Structure : Substituted with a 4-methoxyphenyl group at position 1 and a 3-methylbenzamide at position 5.
N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
  • Structure : Replaces benzimidazole with a tetrazole ring but retains the sulfonamide group.
  • Comparison : Tetrazoles are bioisosteres for carboxylic acids, offering metabolic stability. The trifluoromethyl group enhances electronegativity, differing from the methoxymethyl’s electron-donating effects .

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Position 5 Group Key Properties/Bioactivity Reference
Target Compound Benzimidazole Methoxymethyl Benzenesulfonamide Enhanced solubility, H-bonding
A1D93 Benzimidazole H Benzenesulfonamide Antimicrobial, anticancer
N-[2-(Trifluoromethyl)-...tetrahydrofuranamide Benzimidazole Trifluoromethyl Tetrahydrofuran carboxamide Anti-inflammatory, metabolic stability
2-(Benzenesulfonyl)-...acetamide Benzothiazole Methyl Benzenesulfonyl-acetamide Enzyme inhibition (e.g., CA)
N-((1-(3-Fluorophenyl)...benzenesulfonamide Tetrazole 3-Fluorophenyl Trifluoromethyl-sulfonamide Metabolic stability, receptor binding

Key Research Findings

  • Electronic Effects : Methoxymethyl’s electron-donating nature (target compound) contrasts with trifluoromethyl’s electron-withdrawing properties, impacting charge distribution and target interactions .
  • Solubility : Sulfonamide groups enhance aqueous solubility compared to carboxamides or alkyl chains, critical for bioavailability .
  • Biological Targets : Benzimidazole derivatives with sulfonamides show promise in targeting enzymes (e.g., carbonic anhydrase) and DNA, while tetrazole analogues excel in receptor modulation .

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzimidazole moiety, which is known for its biological significance. The structural formula can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant activity against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial< 1 µg/mL
Escherichia coliAntibacterial4 µg/mL
Candida albicansAntifungal64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

Antiparasitic Activity

In addition to its antibacterial properties, the compound has shown promise in antiparasitic applications. A study reported that related benzimidazole derivatives exhibited strong anthelmintic activity against Trichinella spiralis, outperforming conventional treatments such as albendazole and ivermectin. The effectiveness was attributed to their ability to disrupt tubulin polymerization, a critical process in parasite survival .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Tubulin Inhibition : The compound interferes with microtubule formation, which is essential for cell division in both cancer cells and parasites.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may protect host cells from oxidative stress induced by infections .
  • Molecular Docking Studies : Computational studies have suggested potential interactions with key enzymes involved in bacterial resistance mechanisms, such as (p)ppGpp synthetases and FtsZ proteins .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Study on Antiproliferative Effects : A series of synthesized benzimidazole derivatives were tested against various cancer cell lines, showing significant antiproliferative effects with IC50 values ranging from 16.38 µM to over 100 µM depending on the specific substituents present .
  • Antifungal Efficacy : Compounds were also evaluated for their antifungal activities against Candida species, demonstrating moderate effectiveness that warrants further investigation for therapeutic use .

Q & A

Q. What are the optimized synthetic routes for N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide, and how can reaction conditions be systematically evaluated?

To optimize synthesis, employ stepwise functionalization of the benzimidazole core. Start with 5-nitro-1H-benzimidazole, introduce methoxymethyl via nucleophilic substitution (e.g., using chloromethyl methyl ether under basic conditions), followed by sulfonylation with benzenesulfonyl chloride. Monitor reaction progress using TLC or HPLC . Key parameters include temperature (60–80°C for sulfonylation), solvent choice (DMF or THF), and catalyst use (e.g., triethylamine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H/13^13C NMR to verify substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, sulfonamide NH at δ 10.2 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the sulfonamide-benzimidazole dihedral angle (~85°), critical for conformational analysis .

Q. How can in vitro biological activity be assessed for this compound?

Design enzyme inhibition assays (e.g., tyrosine kinase or COX-2) using fluorescence-based substrates. For target engagement, apply surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) . Validate cytotoxicity via MTT assays in cancer cell lines (IC50_{50} values typically <10 µM for active derivatives) .

Advanced Research Questions

Q. How can contradictions in regioselectivity during benzimidazole functionalization be resolved?

Regioselectivity in methoxymethylation may lead to N1 vs. N3 substitution. Use 1^1H-15^15N HMBC NMR to distinguish substitution sites via JNHJ_{N-H} coupling. Alternatively, computational modeling (DFT) predicts preferential N1 substitution due to lower activation energy (ΔG^\ddagger ~25 kcal/mol) . Chromatographic separation (HPLC with C18 column) isolates isomers for individual characterization .

Q. What computational strategies predict the compound’s biological targets and binding modes?

Perform molecular docking (AutoDock Vina) against kinase or protease targets (PDB: 1T46, 3LN1). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). Pharmacophore modeling identifies critical interactions: sulfonamide as a hydrogen-bond acceptor and benzimidazole for π-π stacking .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?

For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors. For sulfonamide group disorder, apply PART/SUMP restraints and anisotropic displacement parameters (ADPs). High-resolution data (d <0.8 Å) improves model accuracy, and PLATON’s ADDSYM checks for missed symmetry .

Q. What methodologies evaluate metabolic stability and degradation pathways?

Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites often include O-demethylation (methoxymethyl → hydroxymethyl) and sulfonamide oxidation. Quantify half-life (t1/2t_{1/2}) using pseudo-first-order kinetics .

Q. How can structure-activity relationships (SAR) be systematically explored for benzimidazole-sulfonamide hybrids?

Modify substituents at the benzimidazole 2-position (e.g., alkyl vs. aryl groups) and sulfonamide para-substituents (e.g., electron-withdrawing groups). Test analogs in enzyme inhibition assays and correlate with steric/electronic parameters (Hammett σ, Taft EsE_s) .

Q. What strategies mitigate low aqueous solubility during formulation studies?

Use co-solvents (PEG 400, DMSO) or cyclodextrin inclusion complexes (e.g., β-CD). Solubility parameters (Hansen solubility sphere) guide excipient selection. For parenteral formulations, nanoemulsions (particle size <200 nm) enhance bioavailability .

Q. How are spectral data contradictions (e.g., NMR splitting patterns) reconciled?

Ambiguous splitting may arise from dynamic processes (e.g., sulfonamide rotation). Variable-temperature NMR (VT-NMR) at 25–60°C resolves coalescence effects. 2D NOESY identifies spatial proximity between methoxymethyl and benzimidazole protons .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.